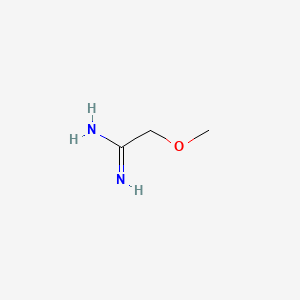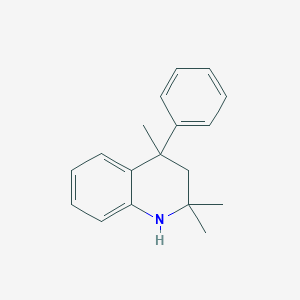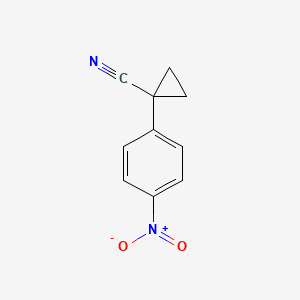
1-(4-Nitrophenyl)cyclopropanecarbonitrile
説明
1-(4-Nitrophenyl)cyclopropanecarbonitrile is a compound that features a cyclopropane ring attached to a nitrile group and a 4-nitrophenyl group. The presence of both electron-withdrawing groups, the nitro and the nitrile, suggests that this compound could exhibit interesting reactivity and electronic properties.
Synthesis Analysis
The synthesis of related compounds, such as 1-nitro- and 1-cyano-cyclopropyl ketones, has been achieved through cyclopropanation reactions of alkenes with diazo compounds or phenyliodonium ylides catalyzed by Rh(II) carboxylates . These methods provide a pathway to create doubly activated cyclopropanes, which are valuable precursors for further chemical transformations.
Molecular Structure Analysis
The molecular structure and the corresponding carbanion of (4-nitrophenyl)acetonitrile, a compound structurally related to 1-(4-Nitrophenyl)cyclopropanecarbonitrile, have been studied using quantitative IR spectra and ab initio force field calculations . The conversion of the molecule to its carbanion form results in significant spectral and structural changes, such as strong frequency decreases and intensity increases of the cyano and nitro stretching bands. This conversion also leads to quinoidization of the phenylene ring and a change in the configuration of the methylenic carbon atom from tetrahedral to planar .
Chemical Reactions Analysis
The reactivity of cyclopropane derivatives with nitro groups has been explored in the context of nucleophilic ring-opening reactions. Aryl 1-nitro-1-cyclopropanecarboxylates, which share a functional group similarity with 1-(4-Nitrophenyl)cyclopropanecarbonitrile, have been shown to undergo ring-opening by nucleophilic attack of amino groups, leading to a new principle of amino acid synthesis . This demonstrates the potential of nitro-substituted cyclopropanes to participate in ring-opening reactions, which could be relevant for the synthesis of various organic compounds.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 1-(4-Nitrophenyl)cyclopropanecarbonitrile are not detailed in the provided papers, the studies on related compounds suggest that the presence of nitro and cyano groups would influence its reactivity, electronic distribution, and spectral characteristics . The delocalization of the carbanionic charge over the different groups in the related carbanion indicates that similar electronic effects could be expected in 1-(4-Nitrophenyl)cyclopropanecarbonitrile, affecting its chemical behavior and interactions with other molecules.
科学的研究の応用
Synthesis of Advanced Intermediates
One notable application of "1-(4-Nitrophenyl)cyclopropanecarbonitrile" is in the synthesis of complex organic compounds. For instance, it serves as a precursor in the synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile, an important intermediate for creating NVP-BEZ-235 derivatives, a compound with potential therapeutic applications. This synthesis showcases the compound's utility in facilitating the production of high-value chemicals through efficient and optimized synthetic routes (Hou et al., 2016).
Development of Synthetic Precursors
"Doubly activated cyclopropanes," derived from "1-(4-Nitrophenyl)cyclopropanecarbonitrile," have been utilized as synthetic precursors for generating 4-nitro- and 4-cyano-dihydropyrroles and pyrroles. These compounds have significant potential in synthesizing densely functionalized pyrroles, which are valuable in pharmaceuticals and materials science. The process exemplifies the compound's role in regiospecific synthesis, enabling the creation of complex molecular structures with high efficiency (Wurz & Charette, 2005).
Chemical Structure and Reactivity Studies
Research on the structure and reactivity of "1-(4-Nitrophenyl)cyclopropanecarbonitrile" and related compounds provides valuable insights into their chemical properties. For example, a study on the kinetic reaction of (2,6-dialkyl-4-nitrophenyl)phenylcyanomethanes highlights the influence of substituents on reactivity, offering a deeper understanding of the compound's behavior in various chemical environments. This information is crucial for designing reactions and predicting outcomes in synthetic chemistry (Minksztym & Jarczewski, 2004).
Applications in Materials Science
The compound's utility extends beyond organic synthesis into materials science, where its derivatives are explored for modifying surface properties. Studies on grafting nitrophenyl groups onto carbon and metallic surfaces without electrochemical induction demonstrate potential applications in materials engineering, such as creating functional coatings and sensors. This research underscores the compound's versatility in contributing to the development of new materials with tailored properties (Adenier et al., 2005).
Safety and Hazards
While specific safety data for “1-(4-Nitrophenyl)cyclopropanecarbonitrile” was not found, it’s important to handle all research chemicals with care. Avoid release to the environment and collect spillage. Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations .
作用機序
Target of Action
This compound is a derivative of nitrophenol, which is known to be reduced by various nanostructured materials . .
Mode of Action
It is known that nitrophenol derivatives can undergo catalytic reduction . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Nitrophenol derivatives are known to undergo catalytic reduction, which is a well-studied biochemical pathway
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . . These properties could potentially impact the bioavailability of the compound.
Result of Action
As a derivative of nitrophenol, it may share some of the properties of nitrophenols, which are known to undergo catalytic reduction . .
特性
IUPAC Name |
1-(4-nitrophenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-7-10(5-6-10)8-1-3-9(4-2-8)12(13)14/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHRZXOPOFLZEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402846 | |
| Record name | 1-(4-nitrophenyl)cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)cyclopropanecarbonitrile | |
CAS RN |
408328-42-7 | |
| Record name | 1-(4-nitrophenyl)cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


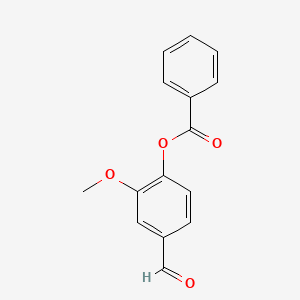
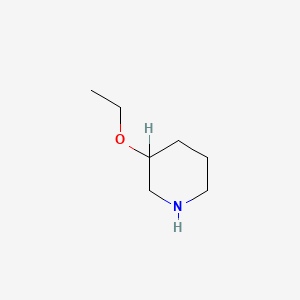
![4-[2-(2-Fluorophenyl)ethyl]piperidine](/img/structure/B1308568.png)
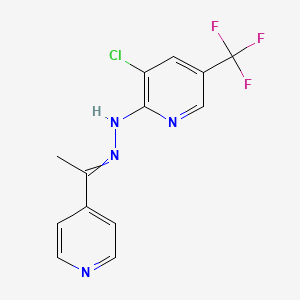
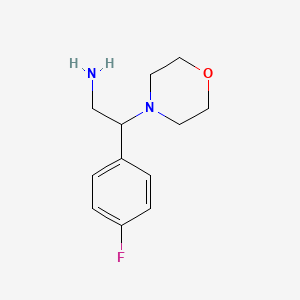
![(E)-2-(4-chlorobenzoyl)-3-[3-(2-pyrimidinyloxy)phenyl]-2-propenenitrile](/img/structure/B1308583.png)
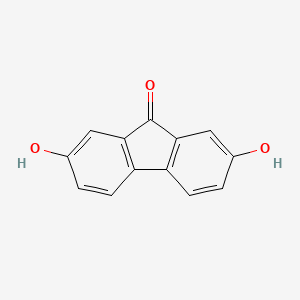
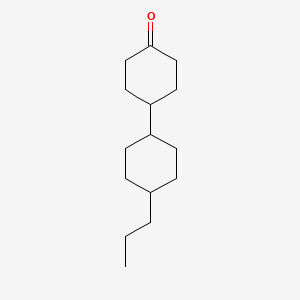

![ethyl (Z)-2-cyano-3-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propenoate](/img/structure/B1308598.png)
